molecular formula C22H22ClN5O2S B2529240 1-(3-chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea CAS No. 941886-56-2

1-(3-chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea

Cat. No.: B2529240
CAS No.: 941886-56-2
M. Wt: 455.96
InChI Key: UHNLMCFLVMLNRT-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a thiazole ring, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated ketone under acidic conditions.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with a halogenated aromatic compound.

    Coupling with Chlorophenyl Isocyanate: The final step involves the coupling of the synthesized thiazole derivative with 3-chlorophenyl isocyanate to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]thiourea: Similar structure but with a thiourea group instead of a urea group.

    1-(3-chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]carbamate: Similar structure but with a carbamate group instead of a urea group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2S/c1-15-19(20(29)28-12-10-27(11-13-28)18-8-3-2-4-9-18)31-22(24-15)26-21(30)25-17-7-5-6-16(23)14-17/h2-9,14H,10-13H2,1H3,(H2,24,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNLMCFLVMLNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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